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Compound Name: .
methoxyphenyl)acetonitrile

Cat. No.: B1330944

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(2-Bromo-5-methoxyphenyl)acetonitrile (CAS No: 27387-23-1). The document
is intended for researchers, scientists, and professionals in the field of drug development and
chemical synthesis, offering detailed information on its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

2-(2-Bromo-5-methoxyphenyl)acetonitrile is a substituted phenylacetonitrile derivative with
significant potential as a building block in organic synthesis. Accurate and detailed
spectroscopic data is paramount for its identification, characterization, and quality control in
research and development settings. This document presents a compilation of available *H
NMR, 3C NMR, IR, and MS data, alongside the methodologies for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(2-Bromo-5-
methoxyphenyl)acetonitrile.

Table 1: *H Nuclear Magnetic Resonance (NMR) Data
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Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Interpretation

Vapor Phase IR Spectrum available on - ) )
Specific peak data not publicly available
SpectraBase

Key expected absorptions based on the structure include:
e ~2250 cm~1 (C=N stretch)

e ~3000-3100 cm~* (Aromatic C-H stretch)

e ~2850-2950 cm~! (Aliphatic C-H stretch)

e ~1500-1600 cm~ (Aromatic C=C stretch)

e ~1250 cm~1 (Aryl-O stretch for methoxy group)

e ~550-750 cm~1 (C-Br stretch)
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Interpretation Relative Abundance
GC-MS data available on Specific fragmentation pattern
SpectraBase not publicly available
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The predicted monoisotopic mass of the molecular ion [M]* is 224.97893 Da. Due to the
presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal
intensity at m/z and m/z+2 is expected for the molecular ion and bromine-containing fragments.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a specific
compound are often found within the supporting information of scientific publications. While
specific protocols for 2-(2-Bromo-5-methoxyphenyl)acetonitrile are not readily available in
the public domain, the following are general methodologies typically employed for compounds
of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing a small amount of tetramethylsilane
(TMS) as an internal standard. *H and 13C NMR spectra would be recorded on a high-field NMR
spectrometer (e.g., 400 or 500 MHz). For *H NMR, parameters such as the number of scans,
relaxation delay, and pulse width would be optimized to ensure a good signal-to-noise ratio. For
13C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For
a solid sample, a common method is to prepare a potassium bromide (KBr) pellet by grinding a
small amount of the compound with dry KBr and pressing the mixture into a thin, transparent
disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)
accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum is
typically recorded over a range of 4000 to 400 cm~1.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a separation
technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS
analysis, the compound is injected into the GC, where it is vaporized and separated on a
capillary column before entering the mass spectrometer. Electron lonization (El) is a common
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ionization method that generates a molecular ion and a characteristic fragmentation pattern,
which aids in structure elucidation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 2-(2-Bromo-5-methoxyphenyl)acetonitrile.

Compound Synthesis & Purification

Synthesis of 2-(2-Bromo-5-
methoxyphenyl)acetonitrile
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Process NMR Data Process IR Data Process MS Data
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Conclusion
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The spectroscopic data presented in this guide, while referencing established databases,
highlights the need for publicly accessible, detailed spectral information for key chemical
compounds. The provided methodologies and workflow serve as a standard reference for the
analysis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile and similar molecules. Researchers
are encouraged to consult the referenced spectral databases for further details.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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